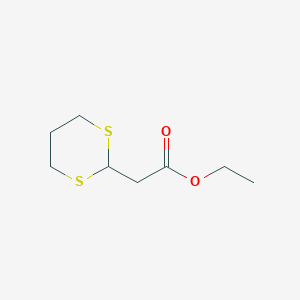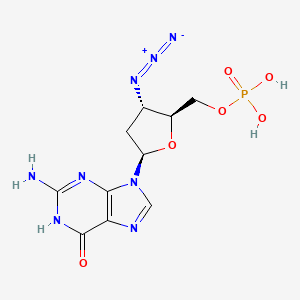
3'-Azido-2',3'-dideoxyguanosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) involves several stepsThe final step involves the phosphorylation of the 5’ position to yield the desired compound . Industrial production methods often involve slight modifications to these procedures to optimize yield and purity .
Chemical Reactions Analysis
3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include triphosphate derivatives and other nucleoside analogs . The major products formed from these reactions are typically other nucleoside analogs with modified functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other nucleoside analogs. In biology, it is employed to study telomere biology and the mechanisms of telomerase inhibition . Additionally, it is used in the study of viral replication and the development of antiviral drugs .
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) involves its incorporation into the DNA strand by telomerase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand . This inhibition of telomerase activity leads to telomere shortening and ultimately, cell senescence or apoptosis . The molecular targets involved in this process include the telomerase enzyme and the telomeric DNA sequences .
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) is unique among nucleoside analogs due to its potent telomerase inhibitory activity. Similar compounds include 3’-azido-2’,3’-dideoxyadenosine, 3’-azido-2’,3’-dideoxycytidine, and 3’-azido-2’,3’-dideoxy-6-thioguanosine . While these compounds also exhibit telomerase inhibitory activity, 3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) is often more potent and selective .
Properties
CAS No. |
72189-88-9 |
|---|---|
Molecular Formula |
C10H13N8O6P |
Molecular Weight |
372.23 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-azidooxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N8O6P/c11-10-14-8-7(9(19)15-10)13-3-18(8)6-1-4(16-17-12)5(24-6)2-23-25(20,21)22/h3-6H,1-2H2,(H2,20,21,22)(H3,11,14,15,19)/t4-,5+,6+/m0/s1 |
InChI Key |
RXJJJCHGURHZCO-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


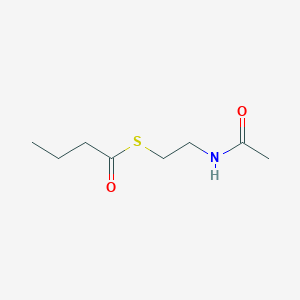
![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
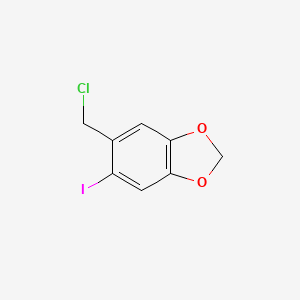
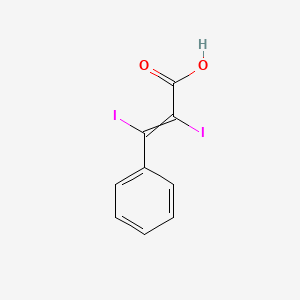
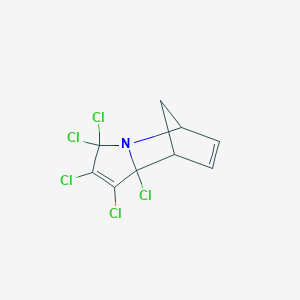
![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
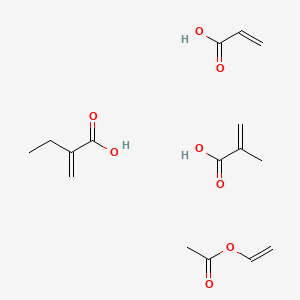
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

